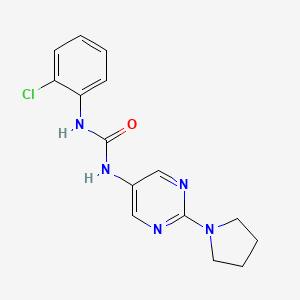

1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Description

Historical Context of Diarylurea Development

The diarylurea scaffold has been a cornerstone of medicinal chemistry since the early 20th century, beginning with the clinical introduction of barbiturates such as barbital, a diethylmalonyl urea derivative used as a sedative and hypnotic. These early compounds demonstrated the pharmacological versatility of the urea moiety, which facilitates hydrogen bonding and interactions with biological targets. By the mid-20th century, researchers recognized that modifying the aryl substituents of urea derivatives could fine-tune their biological activities. This led to the systematic exploration of N,N′-diarylureas, which combine two aromatic rings linked by a urea group.

A pivotal shift occurred in the 1990s with the discovery of diarylureas as kinase inhibitors, particularly targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). For example, sorafenib—a diarylurea derivative—received FDA approval in 2005 for renal cell carcinoma, validating the scaffold’s therapeutic potential. The structural flexibility of diarylureas allows for extensive derivatization, enabling optimization of potency, solubility, and metabolic stability.

Positioning in Contemporary Medicinal Chemistry

1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea exemplifies modern strategies in rational drug design. The chlorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, potentially improving binding affinity to target proteins. Meanwhile, the pyrimidine ring substituted with a pyrrolidine group introduces conformational rigidity and basicity, which may enhance membrane permeability and reduce off-target interactions.

Recent studies emphasize the compound’s relevance in targeting signaling pathways involved in oncology and infectious diseases. For instance, N,N′-diarylureas have shown activity against Schistosoma mansoni, the parasite responsible for schistosomiasis, by disrupting redox homeostasis. Additionally, their role as allosteric modulators of G protein-coupled receptors (GPCRs) underscores their versatility in addressing complex diseases.

Table 1: Key Structural Features and Hypothesized Roles in Bioactivity

| Structural Component | Role in Bioactivity |

|---|---|

| 2-Chlorophenyl group | Enhances electrophilic character; improves target binding via halogen bonding |

| Pyrimidine ring | Provides planar geometry for π-π stacking interactions with aromatic residues |

| Pyrrolidin-1-yl substituent | Introduces basicity; modulates solubility and pharmacokinetics |

| Urea linker | Facilitates hydrogen bonding with catalytic sites of enzymes |

Research Landscape and Academic Interest

The synthesis of this compound follows established protocols for N,N′-diarylureas, typically involving the reaction of substituted phenyl isocyanates with aminopyrimidine derivatives. As detailed in recent literature, nitro-reduction methods using Pd/C/H~2~ or SnCl~2~·2H~2~O achieve high yields (>85%) of aminobenzene intermediates, which are subsequently coupled with isocyanates under mild conditions. For example, the use of triethylamine (Et~3~N) as a base in tetrahydrofuran (THF) solvent facilitates urea bond formation at room temperature.

Ongoing research focuses on structure-activity relationship (SAR) studies to elucidate the impact of substituents on potency. Chlorine atoms at the ortho position, as seen in this compound, have been correlated with improved inhibitory activity against kinases due to enhanced hydrophobic interactions. Similarly, pyrrolidine substituents on heteroaromatic rings contribute to metabolic stability by reducing cytochrome P450-mediated oxidation.

Table 2: Representative Reaction Conditions for Diarylurea Synthesis

| Entry | Reagents | Solvent | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd/C, H~2~ | EtOH | rt/3 h | 87 | |

| 2 | Phenyl isocyanate, Et~3~N | THF | rt/12 h | 85 | |

| 3 | SnCl~2~·2H~2~O | EtOH | Reflux/6 h | 89 |

Academic interest in this compound extends to its potential as a template for fragment-based drug discovery. Computational modeling studies predict strong binding to ATP-binding pockets of kinases, supported by molecular docking simulations. Furthermore, its physicochemical properties—such as a calculated logP of 2.8 and polar surface area of 89 Ų—suggest favorable oral bioavailability, making it a viable lead candidate for preclinical development.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O/c16-12-5-1-2-6-13(12)20-15(22)19-11-9-17-14(18-10-11)21-7-3-4-8-21/h1-2,5-6,9-10H,3-4,7-8H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWGNNORKXVOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl intermediate, followed by the introduction of the pyrrolidinyl group. The final step involves the coupling of the chlorophenyl group with the pyrimidinyl intermediate under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized derivatives, reduced forms, substituted products, and hydrolyzed fragments.

Scientific Research Applications

Scientific Research Applications

The applications of 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea span across several domains:

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar urea linkages have demonstrated IC50 values in the sub-micromolar range against breast and melanoma cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | Breast | 0.275 |

| Compound B | Melanoma | 0.417 |

| Compound C | Leukemia | 0.350 |

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of specific enzymes , such as carbonic anhydrases, which are implicated in various physiological processes including tumor growth and metastasis . The inhibition of these enzymes can lead to reduced tumor proliferation and enhanced therapeutic efficacy.

Neuropharmacology

This compound has been explored for its potential neuroprotective effects, particularly in models of neuropathy induced by chemotherapy agents like oxaliplatin . Its ability to modulate neuroinflammatory pathways may offer new avenues for treating neuropathic pain.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antitumor Activity

In a study published in Drug Target Insights, researchers synthesized several derivatives of this compound and evaluated their antiproliferative effects on T-47 D breast cancer cells. The most potent derivative exhibited over 90% inhibition at low concentrations .

Case Study 2: Neuropathic Pain Management

A research article outlined the efficacy of this compound in alleviating symptoms of oxaliplatin-induced neuropathy in animal models. The results indicated significant reductions in pain-related behaviors, suggesting a neuroprotective role .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Shared Urea Backbone : The target compound, FTBU-1, BJ01433, and BJ01435 retain the urea (-NH-CO-NH-) linkage, critical for hydrogen bonding in target binding .

- Chlorophenyl Substitution: The 2-chlorophenyl group is present in the target compound, Cl-4AS-1, and CDFII.

- Heterocyclic Diversity: The pyrimidinyl-pyrrolidine group in the target compound contrasts with the indenoquinoline (Cl-4AS-1), benzimidazole-thiazole (FTBU-1), and benzofuran (BJ01433) moieties in analogs. These variations likely influence target selectivity and pharmacokinetics.

Research Findings and Limitations

- Gaps in Data: No direct pharmacological studies on the target compound were identified. Comparisons rely on structural parallels to Cl-4AS-1, CDFII, and others .

- Synthetic Feasibility : confirms that chlorophenyl-urea analogs are synthetically accessible, but scalability depends on the complexity of heterocyclic substituents .

- Toxicity Considerations : Piperidine-containing analogs like DMPI and CDFII may exhibit off-target effects on neuronal receptors due to structural similarity to neurotransmitters .

Biological Activity

1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and its pharmacological implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of a pyrimidinyl intermediate followed by the introduction of the pyrrolidinyl group and the chlorophenyl moiety. The final product is obtained through coupling reactions under controlled conditions to achieve high purity and yield .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, influencing various physiological responses. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes .

Pharmacological Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. For instance, compounds structurally related to this urea have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Anti-inflammatory Activity :

- A study reported that derivatives similar to this compound demonstrated potent COX-2 inhibition with IC50 values around 0.04 μmol, indicating strong anti-inflammatory potential .

- In vivo models such as carrageenan-induced paw edema showed that these compounds could significantly reduce inflammation, suggesting therapeutic applications in managing inflammatory diseases.

- Antimicrobial Activity :

- Structure-Activity Relationship (SAR) :

Comparative Analysis

| Compound | Biological Activity | IC50/ED50 Values | Mechanism |

|---|---|---|---|

| This compound | Anti-inflammatory | Comparable to celecoxib (IC50 = 0.04 μmol) | COX inhibition |

| 1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | Antimicrobial | MIC values between 15–60 µM | Bacterial cell wall disruption |

| 1-(2-Chlorophenyl)-3-(morpholin-1-yl)pyrimidin-5-yl)urea | Vascular effects | Not specified | Receptor modulation |

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea with high purity?

Methodological Answer:

The synthesis typically involves coupling a 2-chlorophenyl isocyanate derivative with a pyrrolidine-substituted pyrimidine amine. Key steps include:

- Coupling Reaction : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to facilitate urea bond formation under anhydrous conditions .

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate) to minimize side products .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments, urea NH signals (~8-10 ppm), and pyrrolidine ring conformation .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine presence) using ESI-TOF or Orbitrap instruments .

- FT-IR : Detect urea carbonyl stretch (~1640-1680 cm⁻¹) and aryl C-Cl vibrations (~700 cm⁻¹) .

Intermediate: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for urea bond formation to enhance solubility of intermediates .

- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., hydrolysis of isocyanate) .

- Catalysis : Add catalytic DMAP to accelerate urea formation in sterically hindered systems .

Intermediate: What safety protocols are critical when handling reactive intermediates like chlorophenyl isocyanates?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Quench residual isocyanates with aqueous ammonia before disposal to prevent uncontrolled reactions .

- Monitoring : Employ gas detectors for airborne isocyanate leaks in large-scale reactions .

Advanced: How can computational tools resolve contradictions in reported bioactivity data?

Methodological Answer:

- Molecular Docking : Use MOE or AutoDock to predict binding modes to target proteins (e.g., kinases), identifying key interactions (e.g., urea NH with ATP-binding pockets) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

- QSAR Modeling : Corrogate substituent effects (e.g., chlorophenyl vs. fluorophenyl) on IC₅₀ values using Gaussian-derived descriptors .

Advanced: What experimental approaches characterize polymorphic forms of this urea derivative?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal packing differences between polymorphs; compare d-spacings to reference data .

- DSC/TGA : Identify thermal transitions (melting points, decomposition) to assess stability .

- Solvent Screening : Recrystallize from 10+ solvent systems (e.g., acetonitrile, THF/water) to isolate metastable forms .

Advanced: How to design SAR studies to evaluate substituent effects on biological activity?

Methodological Answer:

- Analog Synthesis : Replace chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects .

- Biological Assays : Test analogs in kinase inhibition assays (e.g., ELISA-based) and correlate activity with Hammett σ values .

- Structural Analysis : Solve co-crystal structures (PDB deposition) to visualize substituent interactions with active sites .

Intermediate: What strategies mitigate byproduct formation during pyrrolidine-pyrimidine coupling?

Methodological Answer:

- Protecting Groups : Temporarily protect pyrrolidine NH with Boc groups to prevent undesired alkylation .

- Regioselective Catalysis : Use Pd-catalyzed Buchwald-Hartwig amination for precise pyrimidine functionalization .

- HPLC Monitoring : Employ reverse-phase HPLC (C18 column, acetonitrile/water) to track reaction progress and isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.